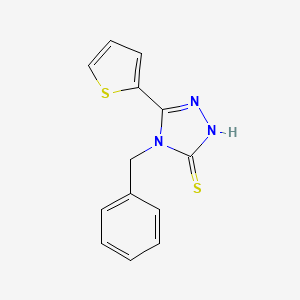

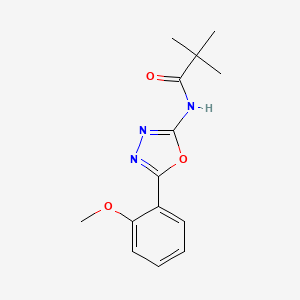

4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Overview

Description

4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (4B5T) is a novel thiol containing triazole derivative that has recently been synthesized and studied for its potential applications in scientific research. 4B5T is a versatile compound that can be used for a variety of applications, including drug design, chemical synthesis, and biochemistry.

Scientific Research Applications

Pharmaceutical Chemistry

Triazole thiol compounds, including derivatives like 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, are widely used in pharmaceutical chemistry due to their diverse biological properties. They exhibit antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Agrochemicals

In the field of agrochemicals, triazole thiol compounds serve as vital components in the development of fungicides and pesticides. Their robust chemical structure allows them to interact effectively with various biological targets in pests and fungi .

Material Science

These compounds are utilized in material science for the synthesis of novel materials with potential applications in electronics and nanotechnology. Their ability to form stable complexes with metals makes them suitable for creating advanced materials .

Corrosion Inhibition

Triazole thiols are known to be excellent corrosion inhibitors, especially in cooling systems and radiators. They form protective layers on metals, preventing oxidation and corrosion .

Drug Discovery

The diverse biological activities of triazole thiol compounds make them valuable in drug discovery processes. They are often used as scaffolds or building blocks for developing new therapeutic agents.

Catalysis

Future Directions

The future directions for the study of “4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in scientific research, including drug discovery, material science, and catalysis, could be explored .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against various bacterial strains . They have also been associated with anti-HIV and antitubercular activities .

Mode of Action

Related compounds have been found to interact with their targets, leading to changes that result in their antimicrobial, antitubercular, and anti-hiv activities .

Biochemical Pathways

Related compounds have been found to exert their effects through various biochemical pathways, leading to their antimicrobial, antitubercular, and anti-hiv activities .

Result of Action

Related compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .

properties

IUPAC Name |

4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c17-13-15-14-12(11-7-4-8-18-11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFZPLJZACBNAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333722 | |

| Record name | 4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

139614-67-8 | |

| Record name | 4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)

![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)

![2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946838.png)

![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2946856.png)